(3S)-4-amino-3-methylbutanoic acid
Description
Contextualization within Amino Acid Research
(3S)-4-amino-3-methylbutanoic acid is classified as a β-amino acid. Unlike the proteinogenic α-amino acids where the amino group is attached to the carbon atom adjacent to the carboxyl group, in β-amino acids, the amino group is bonded to the second carbon atom from the carboxyl group. nih.gov This structural difference is fundamental and imparts distinct chemical and biological properties to β-amino acids, making them a subject of considerable research interest. nih.govresearchgate.nethilarispublisher.comresearchgate.net They are recognized as important building blocks for the synthesis of various pharmaceutical and agrochemical products. hilarispublisher.comresearchgate.net
The research into β-amino acids like this compound is driven by their potential to form peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov Peptides incorporating β-amino acids often exhibit increased stability against enzymatic degradation compared to their natural counterparts, a highly desirable trait in drug development. researchgate.net This enhanced stability, coupled with the potential for diverse biological activities, positions β-amino acids as a significant area of study in medicinal chemistry. nih.govresearchgate.nethilarispublisher.com
Stereochemical Significance of the (3S)-Configuration
The designation "(3S)" in this compound refers to the specific three-dimensional arrangement of the atoms around the chiral center at the third carbon atom. A chiral center is a carbon atom attached to four different groups, resulting in two non-superimposable mirror images called enantiomers. The "S" configuration (from the Latin sinister, meaning left) is determined by the Cahn-Ingold-Prelog priority rules.
This precise stereochemistry is crucial for the molecule's biological activity, as it dictates how the compound interacts with enzymes and receptors in biological systems. ontosight.ai The specific spatial orientation of the amino and methyl groups influences the molecule's ability to bind to target sites, much like a key fits into a specific lock. Research has shown that different enantiomers of a chiral molecule can have vastly different, and sometimes opposing, biological effects. nih.gov For instance, in the case of 4-amino-3-hydroxybutanoic acid (GABOB), the R- and S-enantiomers exhibit different selectivities and potencies at various GABA receptor subtypes. nih.gov This highlights the critical importance of stereochemical purity in the synthesis and application of such compounds.
Historical Perspectives on its Discovery and Early Investigation
While a definitive timeline for the initial discovery and synthesis of this compound is not prominently documented in readily available literature, the broader context of research into GABA analogues provides a historical backdrop. The parent compound, 4-aminobutanoic acid (gamma-aminobutyric acid or GABA), is a major inhibitory neurotransmitter in the mammalian central nervous system. genome.jp
Early investigations into structurally related compounds were often aimed at understanding the structure-activity relationships of GABA and its receptors. The synthesis of various alkyl-substituted derivatives of 4-aminobutanoic acid, including the racemate (a mixture of both enantiomers) of 4-amino-3-methylbutanoic acid, was a logical progression in this field. A notable study in 1991 by Silverman et al. described the synthesis and anticonvulsant activity of 3-alkyl-4-aminobutyric acids, which included the racemic mixture of 4-amino-3-methylbutanoic acid. wikipedia.org This research identified these compounds as a class of anticonvulsant agents that activate L-glutamic acid decarboxylase, an enzyme involved in GABA synthesis. wikipedia.org Subsequent research efforts have likely focused on the asymmetric synthesis of the individual enantiomers, such as the (3S) form, to elucidate their specific biological roles and potential therapeutic applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | This compound |
| ChEMBL ID | CHEMBL73028 |
| PubChem CID | 44313226 |
Data sourced from PubChem and ChEMBL databases. ontosight.ainih.gov
Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-amino-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLBWZXGIAIBU-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies of 3s 4 Amino 3 Methylbutanoic Acid
Chemical Synthesis Approaches
The chemical synthesis of (3S)-4-amino-3-methylbutanoic acid is centered on the challenge of establishing the stereogenic center at the C3 position with the correct (S)-configuration. Chemists have developed a toolkit of asymmetric strategies to address this, which can be broadly categorized into substrate-controlled methods using chiral auxiliaries and reagent-controlled methods using chiral catalysts.
Asymmetric Synthesis Strategies
Asymmetric synthesis is paramount for producing enantiomerically pure compounds. For this compound, these strategies are designed to guide the formation of the crucial carbon-carbon or carbon-hydrogen bond that defines the chiral center.
Chiral auxiliary-mediated synthesis is a powerful and reliable method for stereocontrol. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org
One of the most well-established classes of chiral auxiliaries applicable to this type of synthesis is the oxazolidinones , often referred to as Evans auxiliaries. A general approach would involve acylating an Evans auxiliary with a derivative of butanoic acid. The resulting N-acyloxazolidinone can then be enolized and reacted with an electrophilic methyl source (e.g., methyl iodide). The bulky substituent on the oxazolidinone effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered face, thus inducing asymmetry. Subsequent hydrolysis of the acyloxazolidinone would release the chiral 3-methylbutanoic acid derivative, which can then be converted to the target γ-amino acid.
Another widely used class of auxiliaries is derived from amino alcohols, such as pseudoephedrine . wikipedia.org When a carboxylic acid is converted to a pseudoephedrine amide, the α-proton can be selectively removed to form a chiral enolate. wikipedia.org The stereochemistry of subsequent alkylation is controlled by the conformation of the chelated lithium enolate, where the incoming electrophile is directed to the face opposite the hydroxyl group's chelating lithium ion. wikipedia.org Cleavage of the amide bond then yields the enantiomerically enriched product.
| Chiral Auxiliary Class | General Substrate | Key Reaction | Stereocontrol Mechanism |
| Oxazolidinones (Evans) | N-Acyloxazolidinone | Asymmetric Alkylation | Steric hindrance from the auxiliary's substituent directs the approach of the electrophile. |
| Pseudoephedrine | Pseudoephedrine Amide | Asymmetric Alkylation | Formation of a rigid, chelated enolate directs the electrophile's approach. wikipedia.org |
| SAMP/RAMP | Chiral Hydrazone | Asymmetric Alkylation | The chiral auxiliary forms a hydrazone whose metallated derivative has a rigid, predictable conformation. |
Catalytic asymmetric synthesis is a highly efficient alternative to using stoichiometric chiral auxiliaries. In these methods, a small amount of a chiral catalyst generates a chiral environment that biases the reaction pathway towards one enantiomer. nih.gov
Organocatalysis uses small, metal-free organic molecules to catalyze asymmetric transformations. nih.gov For the synthesis of β-substituted γ-amino acids, the asymmetric Michael addition is a common and powerful strategy. nih.gov
A plausible organocatalytic route to a precursor of this compound involves the conjugate addition of a nucleophile to an α,β-unsaturated compound. For instance, the Michael addition of nitromethane (as a precursor to the aminomethyl group) to (E)-pent-2-enoic acid ester could be catalyzed by a chiral organocatalyst. Chiral thiourea or squaramide catalysts are known to activate nitroalkenes towards nucleophilic attack while controlling the facial selectivity. nih.gov Alternatively, chiral primary or secondary amines, such as diphenylprolinol silyl ether, can catalyze the addition of aldehydes or ketones to nitroalkenes through the formation of transient chiral enamines or iminium ions. nih.govthieme.de Subsequent reduction of the nitro group and hydrolysis of the ester would yield the target molecule.
| Organocatalyst Type | Example Catalyst | Typical Reaction | Mechanism of Action |
| Chiral Amines | Diphenylprolinol silyl ether | Michael Addition | Forms chiral enamines or iminium ions with the substrate, directing the nucleophilic attack. nih.gov |
| Thioureas/Squaramides | Bifunctional thiourea derivatives | Michael Addition | Activates the electrophile (e.g., nitroalkene) via hydrogen bonding, controlling its orientation. nih.gov |
Transition metal complexes featuring chiral ligands are extensively used for a wide range of asymmetric reactions. Key strategies applicable to the synthesis of this compound include asymmetric hydrogenation and asymmetric conjugate addition.
Asymmetric Conjugate Addition: The addition of an organometallic reagent to an α,β-unsaturated carbonyl compound is a direct way to form a carbon-carbon bond at the β-position. For instance, the addition of a methyl group from an organocuprate or organozinc reagent to a derivative of 4-aminobut-2-enoic acid can be rendered asymmetric by a chiral ligand complexed to the metal.
Asymmetric Hydrogenation: An alternative powerful strategy is the asymmetric hydrogenation of a tetrasubstituted olefin. A precursor such as (E)-4-amino-3-methylbut-2-enoic acid could be hydrogenated using a chiral rhodium or ruthenium catalyst, such as one bearing the DuPHOS ligand. researchgate.net The chiral ligand coordinates to the metal center, creating a chiral pocket that forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the double bond with high selectivity. researchgate.net The reduction of the nitro group in a precursor like 3-methyl-4-nitrobutanoic acid can also be achieved via asymmetric hydrogenation.
| Metal/Ligand System | Example Catalyst | Key Reaction | Stereocontrol Mechanism |
| Nickel(II)-Diamine | Ni(II)-(S,S)-N,N'-Dibenzylcyclohexane-1,2-diamine | Michael Addition | Lewis acidic metal activates the electrophile, while the chiral ligand controls the facial approach of the nucleophile. researchgate.net |
| Rhodium-Phosphine | Rh(I)-Me-DuPHOS | Asymmetric Hydrogenation | Chiral ligand creates a stereo-differentiating environment around the metal center for facial-selective hydrogenation. researchgate.net |
Chiral Catalyst-Enabled Syntheses
Enantioselective Total Synthesis Routes
An enantioselective total synthesis of this compound would involve a multi-step sequence where at least one key step establishes the crucial stereocenter. Such a route could begin with simple, achiral starting materials and build complexity.
A hypothetical enantioselective route could commence with a chiral catalyst-enabled Michael addition. For example, the addition of diethyl malonate to 1-nitroprop-1-ene, catalyzed by a chiral Ni(II)-diamine complex, could produce the Michael adduct in high enantiomeric excess. academindex.com This adduct contains the carbon skeleton and the nitrogen precursor in the correct relative positions. A subsequent series of transformations, including reduction of the nitro group to an amine, selective hydrolysis of one ester group, and decarboxylation, would lead to the final this compound. This strategic combination of a powerful asymmetric catalytic step followed by reliable functional group interconversions represents a common and effective approach in modern organic synthesis.
Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While the direct synthesis of this compound via a specific MCR is not extensively documented, the principles of MCRs are applied to construct the core β-amino acid scaffold. For instance, Mannich-type reactions, a classic example of a three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen, are a cornerstone in the synthesis of β-amino ketones, which can be further transformed into β-amino acids.
The asymmetric Michael addition of carbon nucleophiles to α,β-unsaturated nitroalkenes represents another powerful strategy for constructing the carbon backbone of β-substituted γ-amino acid derivatives. Organocatalysis, employing chiral amines or their derivatives, has proven effective in achieving high enantioselectivity in these reactions. Although direct application to this compound is not explicitly detailed in readily available literature, these methods provide a conceptual framework for its potential stereoselective synthesis from simple precursors.
Protecting Group Chemistry in Synthesis Schemes
The synthesis of polyfunctional molecules like this compound necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their selective removal.
For the amino group, carbamates such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed. The Boc group is typically stable under basic and nucleophilic conditions but is readily cleaved with acid, while the Fmoc group is base-labile and stable to acidic conditions. This orthogonality allows for the selective deprotection of one functional group in the presence of the other, a crucial strategy in multi-step syntheses.
The carboxylic acid functionality is often protected as an ester, for example, a methyl or benzyl ester. These can be introduced and removed under standard conditions that are compatible with the chosen amino-protecting group. The strategic selection of an orthogonal protecting group scheme is paramount for the successful synthesis of this compound, ensuring that the desired chemical transformations occur at the intended sites without compromising the integrity of other functional groups.
Table 1: Common Protecting Groups in Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amino | tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |
| Carboxylic Acid | Methyl Ester | -OMe | Basic or Acidic Hydrolysis |
| Carboxylic Acid | Benzyl Ester | -OBn | Hydrogenolysis, Strong Acid |
Enzymatic and Biocatalytic Synthesis Routes
The demand for greener and more selective synthetic methods has propelled the development of enzymatic and biocatalytic approaches for the production of chiral molecules. These methods offer high stereoselectivity under mild reaction conditions.
Stereoselective Enzymatic Transformations
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor. These enzymes have shown great potential for the asymmetric synthesis of chiral amines and amino acids, including β-amino acids. The use of ω-transaminases is particularly relevant as they can act on the distal amino group of a substrate. While specific application of a transaminase for the direct synthesis of this compound is an area of active research, the principle of using a prochiral keto-acid precursor and a suitable ω-transaminase presents a promising and highly stereoselective route.
Engineered Enzyme Systems for Enhanced Enantioselectivity
Protein engineering and directed evolution have become powerful tools to tailor the properties of enzymes for specific synthetic applications. By modifying the active site of an enzyme, its substrate specificity, activity, and enantioselectivity can be significantly improved. For the synthesis of non-natural amino acids, enzymes like tryptophan synthase have been engineered to catalyze the formation of various β-substituted amino acids. While specific engineered enzymes for this compound are not yet widely reported, the successful engineering of transaminases and other enzymes for related molecules suggests that this approach holds significant potential for developing a highly efficient and selective biocatalyst for its production.
Whole-Cell Biotransformation Processes
Whole-cell biotransformation utilizes intact microbial cells containing the desired enzyme or enzymatic pathway to carry out a specific chemical conversion. This approach offers several advantages, including the obviation of enzyme purification and the in-situ regeneration of cofactors. The production of γ-aminobutyric acid (GABA) through the decarboxylation of glutamate by glutamate decarboxylase (GAD) in various microorganisms is a well-established whole-cell process. Engineered microorganisms overexpressing specific enzymes, such as transaminases, can be employed for the synthesis of chiral β-amino acids. For instance, engineered E. coli cells expressing a tailored ω-transaminase could potentially be used to convert a suitable keto-precursor into this compound in a cost-effective and scalable manner.
Chemoenzymatic Hybrid Syntheses
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and stereoselective synthetic routes. This hybrid approach is particularly valuable for the synthesis of complex chiral molecules like this compound.
A common strategy involves the chemical synthesis of a racemic or prochiral intermediate, followed by an enzymatic resolution or a stereoselective enzymatic transformation to introduce the desired chirality. For example, a racemic precursor of 4-amino-3-methylbutanoic acid could be chemically synthesized and then subjected to a kinetic resolution using a lipase or an acylase to selectively acylate or deacylate one enantiomer, allowing for the separation of the desired (3S)-isomer.
Alternatively, a chemoenzymatic cascade can be designed where a chemical step generates a substrate that is then directly converted by an enzyme in a one-pot fashion. The synthesis of pregabalin, a structurally related molecule, has been successfully achieved through various chemoenzymatic routes, highlighting the power of this approach for producing enantiomerically pure β-substituted γ-amino acids. These established strategies for similar molecules provide a strong foundation for the development of efficient chemoenzymatic processes for this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is a critical aspect of modern chemical manufacturing. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Enzymatic and biocatalytic methods are cornerstones of green synthesis. rsc.org
Biocatalysis as a Green Approach
Enzymatic syntheses, such as those using ω-transaminases, align closely with several core principles of green chemistry. rsc.orgnih.gov
Catalysis: Enzymes are highly efficient catalysts, often enabling reactions with high rates and specificity under mild conditions (ambient temperature and pressure, neutral pH). This reduces the energy consumption associated with traditional chemical processes.
Renewable Feedstocks: Enzymes themselves are derived from renewable sources and are biodegradable.
Atom Economy: Asymmetric synthesis via enzymatic kinetic resolution or direct asymmetric synthesis can achieve high yields of the desired enantiomer, maximizing the incorporation of starting materials into the final product. rsc.org
Reduction of Derivatives: Enzymatic methods can often be performed on substrates with minimal use of protecting groups, simplifying the synthetic route and reducing the number of steps and potential waste. greentech.fr
A key advantage of biocatalysis is the significant reduction in waste compared to classical resolution methods, which have a theoretical maximum yield of only 50% for the desired enantiomer. The data below illustrates the typical performance of ω-transaminase in the synthesis of chiral amino acids.
| Parameter | Typical Value | Source |
| Enzyme Type | ω-Transaminase (ω-TA) | rsc.org |
| Reaction Type | Kinetic Resolution / Asymmetric Synthesis | rsc.org |
| Enantiomeric Excess (ee) | >99% | rsc.org |
| Reaction Conditions | Mild (e.g., aqueous buffer, room temp.) | nih.gov |
| Waste Profile | Low, biodegradable catalyst | rsc.org |
Metrics for Evaluating "Greenness"
To quantify the environmental performance of a synthetic route, several green chemistry metrics are employed. These metrics provide a framework for comparing different methodologies and identifying areas for improvement.
Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. Enzymatic reactions, by their nature, can exhibit very high atom economy.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced per kilogram of product. Greener processes are characterized by lower E-Factors. For example, solution-phase peptide synthesis, a related field, has notoriously high E-Factors, but new methods using micellar catalysis in water have reduced them to below 10. greentech.fr
Process Mass Intensity (PMI): This metric considers the total mass of all materials (water, solvents, reagents, reactants) used to produce a kilogram of the active pharmaceutical ingredient. A lower PMI indicates a more sustainable and efficient process.
The table below summarizes key green chemistry metrics and their significance in the context of synthesizing this compound.
| Metric | Formula | Significance for Green Synthesis |
| Atom Economy | (MW of product / MW of all reactants) x 100% | High atom economy indicates minimal waste at the atomic level. |
| E-Factor | Total Waste (kg) / Product (kg) | Lower values signify less waste generation and a greener process. |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) | A holistic measure of process efficiency, including all solvents and workup materials. |
By prioritizing chemoenzymatic and biocatalytic routes, the synthesis of this compound can be designed to be not only efficient and highly selective but also environmentally sustainable, aligning with the modern imperatives of green chemistry. rsc.orgrsc.org
Biosynthesis and Metabolic Pathways of 3s 4 Amino 3 Methylbutanoic Acid
Enzymology of Biosynthetic Pathways in Microorganisms
The biosynthesis of (3S)-4-amino-3-methylbutanoic acid in microorganisms is hypothesized to involve enzymes from several well-characterized families, including methyltransferases, dehydrogenases, and aminotransferases.
Although specific enzymes for this compound synthesis are yet to be identified, we can propose the classes of enzymes that would be involved based on the required chemical transformations.
S-adenosylmethionine (SAM)-dependent Methyltransferase: The introduction of the methyl group at the C3 position is a key step. In biological systems, such methylation reactions are commonly catalyzed by SAM-dependent methyltransferases. nih.gov These enzymes utilize S-adenosylmethionine as the methyl donor to alkylate a variety of substrates. nih.govnih.gov The timing of this methylation—whether it occurs before or after the formation of the butanoic acid backbone—would determine the specific substrate for this enzyme.
Keto-acid Dehydrogenase Complex: The formation of the butanoic acid skeleton could originate from intermediates of central carbon metabolism. A potential precursor is a methylated keto-acid. Keto-acid dehydrogenase complexes are multienzyme complexes that catalyze the oxidative decarboxylation of α-keto acids. researchgate.net For instance, the branched-chain α-keto acid dehydrogenase complex is involved in the metabolism of branched-chain amino acids like leucine (B10760876), isoleucine, and valine. wikipedia.orgwikipedia.org
β-Aminotransferase (β-Transaminase): The final step in the proposed pathway would be the amination of a methylated butanoic acid precursor at the C4 position. This is likely catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. wikipedia.org Specifically, a β-aminotransferase would be required to add the amino group to the β-carbon relative to the carboxyl group. nih.govnih.gov Research has identified β-transaminases with specificity towards various β-amino acids in microorganisms like Mesorhizobium sp.. nih.gov
Table 1: Proposed Key Biosynthetic Enzymes and their Potential Roles
| Enzyme Class | Proposed Function in this compound Biosynthesis | Known Examples in Related Pathways |
| SAM-dependent Methyltransferase | Catalyzes the transfer of a methyl group to a precursor molecule to form the C3-methyl group. | Involved in the biosynthesis of numerous methylated compounds, including some amino acids. nih.govnih.gov |
| Keto-acid Dehydrogenase Complex | Potentially involved in the formation of the butanoic acid backbone from a methylated keto-acid precursor. | Branched-chain α-keto acid dehydrogenase complex in branched-chain amino acid metabolism. researchgate.net |
| β-Aminotransferase | Catalyzes the final transamination step to introduce the amino group at the C4 position. | S-selective transaminase from Mesorhizobium sp. strain LUK for the synthesis of β-phenylalanine. nih.gov |
The expression of the genes encoding the biosynthetic enzymes for this compound would likely be tightly regulated to ensure its production aligns with the metabolic state of the organism. In general, the regulation of amino acid biosynthetic pathways can occur at both the genetic and enzymatic levels.
Regulation of gene expression is often mediated by transcription factors that respond to the intracellular concentrations of specific metabolites, including the final product of the pathway (feedback inhibition) or precursor molecules. nih.govnih.gov For instance, the availability of the precursor molecules and the methyl donor, S-adenosylmethionine, could influence the expression of the respective biosynthetic genes.
Precursor Molecules and Metabolic Intermediates
The biosynthesis of this compound likely originates from common metabolic precursors. Based on its structure, a plausible pathway could start from intermediates of the citric acid cycle or branched-chain amino acid metabolism.
A potential precursor is succinyl-CoA , an intermediate of the citric acid cycle. Through a series of reactions involving condensation with acetyl-CoA and subsequent reduction and rearrangement, a methylated four-carbon backbone could be generated.
Alternatively, the biosynthesis could branch off from the metabolism of branched-chain amino acids such as valine or leucine. wikipedia.org For example, a derivative of isobutyryl-CoA could be a starting point.
The key metabolic intermediates in the proposed pathway would include a methylated keto-acid and a methylated butanoic acid derivative prior to the final amination step.
Metabolic Flux Analysis in Producing Organisms
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govcreative-proteomics.com To date, no specific MFA studies have been reported for the production of this compound.
However, MFA could be a critical tool to understand and optimize its production in a native or engineered host. By using isotopically labeled substrates, such as ¹³C-glucose or ¹³C-glutamine, MFA can trace the flow of carbon atoms through the metabolic network and quantify the flux towards the biosynthesis of the target compound. researchgate.netnih.gov This would allow for the identification of rate-limiting steps and metabolic bottlenecks, providing valuable information for metabolic engineering strategies aimed at enhancing production. researchgate.net
Biosynthesis in Plant Systems and Secondary Metabolism
The presence and biosynthesis of this compound in plants have not been documented. Plants are known to produce a vast array of secondary metabolites, including non-proteinogenic amino acids, which often play roles in defense or signaling. nih.govfrontiersin.org
If this compound were to be found in plants, its biosynthesis would likely follow similar enzymatic steps as proposed for microorganisms, drawing precursors from primary metabolism. The shikimate pathway, for instance, is a central route in plants for the synthesis of aromatic amino acids and a multitude of secondary metabolites derived from them. nih.govfrontiersin.org While this compound is not aromatic, its biosynthesis could be linked to other primary metabolic pathways that are also precursors for secondary metabolites.
Comparative Biosynthesis Across Different Species
Given the lack of direct research, a comparative analysis of the biosynthesis of this compound across different species is currently not possible. However, the fundamental enzymatic reactions required for its synthesis—methylation, carbon chain elongation/rearrangement, and amination—are widespread in nature. nih.govnih.gov
It is conceivable that different organisms, if they produce this compound, might employ variations of the proposed pathway, utilizing enzymes with different substrate specificities or regulatory mechanisms. Future research involving genome mining and comparative genomics could identify putative gene clusters responsible for the biosynthesis of this compound in various organisms, shedding light on the evolutionary origins and diversity of its metabolic pathway.
Biological Roles and Molecular Mechanisms of 3s 4 Amino 3 Methylbutanoic Acid
Role in Microbial Physiology and Signaling
The intricate world of microorganisms relies on a complex web of chemical signals for communication and survival. While the specific roles of (3S)-4-amino-3-methylbutanoic acid in this domain are not yet fully elucidated, its structural characteristics suggest potential involvement in key microbial processes.
Interspecies Communication and Quorum Sensing
Stress Response Mechanisms in Bacteria and Fungi
Microorganisms have evolved sophisticated mechanisms to cope with various environmental stresses. The stringent response is a key survival strategy in bacteria, triggered by nutrient limitation, which leads to the production of the alarmones (p)ppGpp. nih.gov This response alters transcription and translation to conserve resources. nih.gov While direct evidence is lacking, it is plausible that as an amino acid derivative, this compound could be involved in metabolic pathways that are activated or repressed during stress conditions. For example, in Lactobacillus sanfranciscensis, acid stress induces a metabolic shift towards the production of 3-methylbutanoic acid. researchgate.net
In fungi, amino acids are also crucial for stress adaptation. Certain amino acids have been shown to enhance tolerance to various stresses. mdpi.com Although the specific function of this compound in fungal stress response is not documented, its presence in some fungi suggests a potential endogenous role. nih.gov
Function in Plant Growth and Development
The application of amino acids and their derivatives as biostimulants to enhance plant growth and stress tolerance is a growing area of agricultural research. nichino.uk While specific data on this compound is scarce, the known functions of similar compounds provide a framework for its potential roles.
Modulatory Effects on Phytohormone Pathways
Phytohormones are signaling molecules that regulate various aspects of plant growth and development. Amino acids can act as precursors or modulators of phytohormone biosynthesis. For example, tryptophan is a precursor for auxin, and methionine is a precursor for ethylene. nih.gov Given its structure, this compound could potentially influence phytohormone pathways, although the specific mechanisms and pathways affected remain to be investigated.
Involvement in Abiotic and Biotic Stress Tolerance
Plants respond to abiotic stresses like drought, salinity, and extreme temperatures by accumulating various metabolites, including amino acids like proline. frontiersin.org These compounds can act as osmolytes, antioxidants, or signaling molecules to protect the plant from damage. Similarly, in response to biotic stress from pathogens, plants activate defense mechanisms that can be primed by certain amino acids. mdpi.comnih.gov For example, the non-protein amino acid β-aminobutyric acid is known to induce plant resistance to a broad range of pathogens. While direct evidence for this compound is not available, its potential to enhance stress tolerance in a manner similar to other amino acids is an area for future research.
Interactions with Biological Macromolecules (In Vitro Studies)
Understanding the interaction of small molecules with biological macromolecules like proteins and enzymes is fundamental to elucidating their mechanism of action. In vitro studies provide a controlled environment to investigate these interactions.
Currently, there is a lack of specific in vitro studies detailing the direct interaction of this compound with specific biological macromolecules. General studies on amino acid derivatives have shown that they can act as enzyme inhibitors or bind to receptors. ontosight.ainih.gov For example, some amino acid analogs can compete with natural amino acids for the active site of an enzyme, thereby inhibiting its activity. Further in vitro binding assays and enzymatic studies are necessary to identify the specific protein targets of this compound and to understand its molecular mechanism of action.
Neurochemical Investigations in Non-Mammalian Models
Non-mammalian models like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster possess well-characterized nervous systems that are amenable to genetic and pharmacological manipulation, making them powerful tools for neurochemical research. nih.govnih.govpnas.org
GABA is the primary inhibitory neurotransmitter in both vertebrates and many invertebrates, though it can also have excitatory effects in insects. wikipedia.org In C. elegans, GABAergic neurons are involved in locomotion and other behaviors. nih.govnih.gov In Drosophila, GABAergic signaling is crucial for processes like olfaction, learning, and the regulation of circadian rhythms. nih.govsdbonline.org
Investigating the effects of this compound in these organisms would involve applying the compound and observing changes in specific behaviors that are known to be regulated by the GABAergic system. Electrophysiological recordings from identified neurons could further elucidate its effects on neuronal activity. To date, no studies have reported on the effects of this specific compound on invertebrate nervous systems.
Lower vertebrates, such as zebrafish (Danio rerio), are also valuable models for neuroscience research. Their nervous systems share fundamental organizational principles with those of mammals, yet they offer advantages like rapid development and optical transparency for in vivo imaging. Studies in such models would be necessary to compare the effects of this compound on neurotransmission across different phyla, but this research has not been conducted.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 3s 4 Amino 3 Methylbutanoic Acid
Design and Synthesis of Functionalized Analogues
The design of functionalized analogues of (3S)-4-amino-3-methylbutanoic acid is a cornerstone of efforts to optimize its properties. Synthetic strategies are often complex, requiring stereoselective methods to maintain the crucial (3S) configuration at the chiral center. ontosight.ai Researchers have successfully synthesized a variety of analogues by modifying the carboxylic acid, the amino group, and the methyl-bearing carbon.
For instance, one common approach involves the use of chiral building blocks, or "chiral pools," to introduce the desired stereochemistry. Starting materials like (S)-serine have been utilized to develop multi-step synthetic routes to complex β-amino acid derivatives. researchgate.net Another strategy is the phase-transfer catalyzed reaction, which has been employed to prepare alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates, which can then be hydrolyzed to the corresponding amino acids. researchgate.net
In the context of developing enzyme inhibitors, more sophisticated analogues have been designed. For example, the synthesis of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid was achieved from the chirally-pure Vince lactam. nih.gov This multi-step synthesis involved key transformations such as difluoromethylenation, selective hydrogenation, and ring-opening to yield the final, highly functionalized analogue. nih.gov These synthetic endeavors allow for the introduction of various functional groups, such as fluorine atoms or cyclic constraints, to probe interactions with biological targets. nih.gov
Table 1: Examples of Synthesized Analogues and Key Synthetic Strategies
| Analogue Class | Starting Material / Key Method | Purpose of Modification | Reference |
|---|---|---|---|
| Diphenylbutanoic Acid Derivatives | Phase-transfer catalysis | Introduce aryl groups to explore SAR | researchgate.net |
| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid | (S)-Serine (Chiral Pool) | Enantiospecific synthesis of a β-amino acid | researchgate.net |
| Cyclopentene Analogues (e.g., CPP-115) | Vince lactam | Introduce conformational constraints and functional groups (e.g., difluoromethylene) for enzyme inhibition | nih.gov |
Stereochemical Influences on Molecular Recognition
The three-dimensional arrangement of atoms, or stereochemistry, is paramount for the biological activity of this compound and its derivatives. The "(3S)" designation specifies a particular orientation of the methyl group at the third carbon, and this precise configuration is often essential for effective interaction with enzymes and receptors. ontosight.ai
The importance of stereochemistry has been demonstrated in studies of related enzyme inhibitors. For example, in the development of inhibitors for human ornithine aminotransferase (hOAT), the chirality of the designed analogues was found to be a critical factor for inhibitory activity. nih.gov Molecular docking studies revealed that only the correct stereoisomer could fit optimally into the enzyme's active site, highlighting the high degree of stereochemical recognition by the biological target. nih.gov The interaction between a molecule and its target is often likened to a lock and key, where only a key of the correct shape (stereochemistry) can fit. Altering this configuration, for instance to the (3R) isomer, can lead to a dramatic loss of or a complete change in biological activity.
Conformational Analysis of Derivatives
Derivatives of this compound are typically flexible molecules, capable of adopting numerous shapes or conformations in solution. Conformational analysis aims to identify the preferred low-energy conformations and to understand which of these is the "bioactive conformation"—the shape the molecule adopts when it binds to its biological target.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics (MD) simulations are used to study these conformations. Four-dimensional Quantitative Structure-Activity Relationship (4D-QSAR) analysis is a sophisticated computational technique that explicitly considers the conformational flexibility and alignment of molecules. nih.gov By exploring the different ways a series of analogues can align and conform, 4D-QSAR can identify the key three-dimensional pharmacophoric elements necessary for activity. nih.gov This information is invaluable for designing new derivatives that are pre-organized into the bioactive conformation, potentially leading to enhanced potency and selectivity.
Computational Predictions of Structure-Activity Relationships
Computational chemistry has become an indispensable tool for predicting the biological activity of new molecules, thereby accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com
In a typical QSAR study, a set of molecules with known activities is used as a training set. nih.gov For each molecule, a variety of "molecular descriptors" are calculated, which quantify different aspects of its structure (e.g., size, shape, electronic properties). Statistical methods, such as multiple linear regression, are then used to create an equation that predicts activity based on these descriptors. mdpi.com
Table 2: Key Components of a QSAR Model
| Component | Description | Example | Reference |
|---|---|---|---|
| Training Set | A series of compounds with experimentally determined biological activities. | 27 propofol (B549288) analogues with activity at the GABAA receptor. | nih.gov |
| Molecular Descriptors | Numerical values that characterize the steric, electronic, or other properties of a molecule. | Topological (2D) and conformational (3D) descriptors. | mdpi.com |
| Statistical Model | An equation linking the descriptors to the biological activity. | A linear equation predicting IC50 values. | mdpi.com |
| Validation | Testing the model's predictive power using an external test set or cross-validation. | Fivefold cross-validation showing high correlation between predicted and experimental values. | nih.gov |
These models can then be used to predict the activity of virtual compounds before they are synthesized, allowing chemists to prioritize the most promising candidates. researchgate.net For example, QSAR models have been successfully developed to predict the cytotoxic activity of novel triazine derivatives against various cancer cell lines. mdpi.com
Pharmacophore Modeling and Ligand-Based Design
When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies are employed. nih.gov Pharmacophore modeling is a central component of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with its target and trigger a biological response. nih.govbiointerfaceresearch.com
A pharmacophore model is typically generated by superimposing a set of active molecules and identifying the common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.com This model represents a 3D hypothesis of the necessary binding features.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of compounds. biointerfaceresearch.com This process, known as virtual screening, can rapidly identify novel molecules from millions of candidates that possess the required pharmacophoric features and are therefore likely to be active. These "hits" can then be synthesized and tested experimentally. This approach has been widely used to discover potential inhibitors for a variety of targets, demonstrating the power of ligand-based design in modern drug discovery. nih.govresearchgate.net The process allows researchers to move beyond the original chemical scaffold and discover structurally diverse compounds with the desired biological activity. nih.gov
Advanced Analytical Methodologies for 3s 4 Amino 3 Methylbutanoic Acid
Chromatographic Techniques for Enantiomeric Purity Assessment
The separation of enantiomers is a critical challenge in chemical analysis. For (3S)-4-amino-3-methylbutanoic acid, which has a chiral center at the third carbon, it is essential to distinguish it from its (3R) enantiomer. Chromatographic techniques are paramount for this purpose, offering high-resolution separation based on the differential interactions of the enantiomers with a chiral environment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds like this compound. The direct analysis of amino acid enantiomers is often preferred as it avoids the extra step of derivatization, which can introduce impurities. sigmaaldrich.com This is made possible by the use of Chiral Stationary Phases (CSPs) that create a chiral environment within the HPLC column.
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com These CSPs are compatible with a wide range of mobile phases, from organic to aqueous, making them ideal for polar and ionic compounds. sigmaaldrich.comsigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, which differ for the two enantiomers, leading to different retention times. For instance, the Astec® CHIROBIOTIC® T column, which uses teicoplanin as the chiral selector, has demonstrated success in resolving a majority of common amino acids with a single mobile phase system. sigmaaldrich.com
Table 1: Chiral Stationary Phases (CSPs) for Amino Acid Enantiomer Separation
| CSP Type | Chiral Selector | Typical Mobile Phase | Separation Principle |
|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin | Water/Methanol/Formic Acid | Ionic interactions, Hydrogen bonding, Inclusion |
| Polysaccharide-based | Derivatized Cellulose (B213188) (e.g., 3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | Hydrogen bonding, Dipole-dipole interactions, Steric hindrance |
The choice of mobile phase composition, including the type and concentration of the organic modifier, is crucial for optimizing enantioselectivity. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for chiral analysis, but it requires the analytes to be volatile and thermally stable. Since amino acids are polar and non-volatile, a derivatization step is necessary prior to GC analysis. sigmaaldrich.com This process involves converting the polar functional groups (amine and carboxylic acid) into less polar, more volatile derivatives. sigmaaldrich.com
For the enantiomeric analysis of amino acids, chiral derivatization can be employed, where a chiral reagent is used to create diastereomers that can be separated on a standard achiral GC column. Alternatively, an achiral derivatization reagent can be used, followed by separation on a chiral GC column. nih.govresearchgate.net
Common derivatization reagents include alkyl chloroformates, such as heptafluorobutyl chloroformate (HFBCF), and silylating agents, like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net The resulting derivatives can then be separated on a chiral stationary phase, such as Chirasil-L-Val. nih.govresearchgate.net The mass spectrometer provides highly sensitive and selective detection, allowing for the identification and quantification of each enantiomer based on its mass spectrum and retention time. researchgate.net This method is particularly useful for analyzing trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Abbreviation | Derivative Formed | Key Advantages |
|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | TBDMS derivative | Derivatives are stable and less moisture-sensitive. sigmaaldrich.com |
| Heptafluorobutyl chloroformate | HFBCF | HFB derivative | Rapid reaction in aqueous matrices. researchgate.net |
Capillary Electrophoresis for Stereoisomer Separation
Capillary Electrophoresis (CE) has emerged as a highly efficient technique for the separation of enantiomers, including amino acids. researchgate.netnih.gov The principle of separation in CE is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. chromatographyonline.com
One common approach is Chiral Ligand Exchange Capillary Electrophoresis (CLE-CE). chromatographyonline.com In this method, a chiral ligand and a metal ion are added to the buffer, which form transient diastereomeric complexes with the amino acid enantiomers. These complexes have different electrophoretic mobilities, leading to their separation. Chiral ionic liquids have also been successfully employed as novel chiral selectors in CE for amino acid enantioseparation. researchgate.netchromatographyonline.com
CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. However, achieving baseline resolution for all enantiomers and ensuring sufficient sensitivity for trace analysis can be challenging. nih.gov Hyphenation with mass spectrometry (CE-MS) can enhance selectivity and sensitivity. nih.gov
Spectroscopic Characterization Methods
While chromatography is essential for separating and quantifying enantiomers, spectroscopic methods are indispensable for elucidating the three-dimensional structure and confirming the absolute configuration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, ¹H NMR would show distinct signals for the methyl, methine, and methylene (B1212753) protons. The chemical shift of each signal indicates its electronic environment, the integration (area under the peak) corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Similarly, ¹³C NMR would show unique signals for each of the five carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. youtube.com By analyzing the complete set of NMR data, the connectivity of atoms can be pieced together to confirm the butanoic acid backbone with the amino and methyl groups at their respective positions.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-COOH) | - | ~175-180 |
| C2 (-CH₂) | ~2.3-2.5 | ~40-45 |
| C3 (-CH) | ~2.8-3.1 | ~35-40 |
| C4 (-CH₂NH₂) | ~3.0-3.3 | ~45-50 |
| C3-Methyl (-CH₃) | ~1.0-1.2 | ~15-20 |
Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A non-racemic sample of a chiral molecule will produce a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths.
For this compound, the amino group and the carboxylic acid group act as chromophores. The spatial arrangement of these chromophores around the chiral center dictates the sign and intensity of the CD bands. The experimental CD spectrum can be compared with theoretical spectra calculated for the (S) and (R) configurations. nih.gov A good correlation between the experimental and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.govrsc.org This method provides definitive proof that the synthesized or isolated compound is indeed the (S)-enantiomer.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within 5 parts per million (ppm) of the theoretical mass. This precision allows for the determination of the elemental composition of a molecule.
For this compound, the molecular formula is C₅H₁₁NO₂. chemsrc.comnih.gov The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. An HRMS instrument measures the mass-to-charge ratio (m/z) of the ionized molecule, and the resulting data can be used to confirm the elemental composition. For example, the ability of HRMS to distinguish between compounds with very small mass differences, such as creatine (B1669601) (C₄H₉N₃O₂, exact mass of positive ion: 132.076 Da) and leucine (B10760876) (C₆H₁₃NO₂, exact mass of positive ion: 132.102 Da), highlights its resolving power. nih.gov
The confirmation process involves ionizing the sample—often forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts—and measuring the exact m/z. The measured mass is then compared to the calculated theoretical mass for the expected formula. A very low mass error strongly supports the proposed molecular formula.
Bioanalytical Methods for Detection in Biological Matrices (Non-human)
Detecting and quantifying this compound in non-human biological matrices, such as cell culture media or fermentation broths, requires robust and specific bioanalytical methods. These methods typically involve a combination of sample preparation, chromatographic separation, and sensitive detection.
Sample Preparation: The initial step involves extracting the analyte from the complex matrix. This may include techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances like proteins, salts, and lipids.
Chromatographic Separation: Due to the chiral nature of this compound, its separation from the (3R)-enantiomer is critical. ontosight.ai This is achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Various CSPs, such as those based on cyclodextrins, proteins, or polysaccharide derivatives like amylose (B160209) and cellulose phenylcarbamates, have proven effective for separating chiral amino acids and their derivatives. sigmaaldrich.comyakhak.org In some cases, derivatization of the amino acid with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance chromatographic separation and detection sensitivity. yakhak.org
Detection: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is the preferred detection method due to its high selectivity and sensitivity. For instance, studies on Chinese Hamster Ovary (CHO) cell cultures have utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and trace metabolic by-products derived from amino acids. nih.gov This platform allows for the confident identification and quantification of the target compound even at low concentrations.
Isotopic Labeling for Metabolic Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule within a biological system. nih.gov This approach involves introducing a version of this compound that has been enriched with a stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). Because the labeled atoms behave almost identically to their unlabeled counterparts, the labeled compound follows the same metabolic pathways. northwestern.edu
By administering the labeled tracer to a non-human biological system (e.g., microorganisms or cell cultures) and analyzing the resulting metabolites over time using mass spectrometry, researchers can map its metabolic journey. nih.govmdpi.com This method, known as isotope-assisted metabolic flux analysis, can reveal:
Catabolic Pathways: Identifying the breakdown products of the compound.
Anabolic Pathways: Determining if the compound or its fragments are used to build other biomolecules.
Metabolic Flux: Quantifying the rate of turnover through specific metabolic pathways. mdpi.com
For example, a study could use ¹³C-labeled this compound in a CHO cell culture. Subsequent GC-MS or LC-MS analysis of the cell extract would identify which downstream metabolites contain the ¹³C label, thereby elucidating its metabolic products and pathway engagement. nih.gov The timing of sample collection is crucial, as labeling of different metabolic pools occurs on different timescales; for example, glycolytic intermediates are labeled faster than metabolites in the TCA cycle. northwestern.edu
Theoretical and Computational Studies of 3s 4 Amino 3 Methylbutanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules from first principles.
Electronic Structure and Reactivity Predictions
The electronic structure of (3S)-4-amino-3-methylbutanoic acid can be investigated using methods like Density Functional Theory (DFT) and ab initio calculations. researchgate.net Such studies would typically start with a geometry optimization of the molecule to find its most stable three-dimensional conformation. For amino acids, it is crucial to consider the zwitterionic and neutral forms, as their relative stability can be influenced by the environment. researchgate.net
Once the optimized geometry is obtained, various electronic properties can be calculated. These properties help in predicting the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Another important aspect is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carboxyl group and a positive potential near the amino group, which are key sites for interaction. researchgate.net
Table 1: Hypothetical Electronic Properties of this compound (Zwitterionic form) calculated using DFT
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 12.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.
Spectroscopic Property Simulations
Quantum chemistry is a powerful tool for simulating various types of spectra, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency and intensity can be predicted. These calculated spectra can aid in the assignment of experimental spectral bands to particular functional groups, such as the C=O stretch of the carboxylic acid and the N-H bends of the amino group.
Similarly, NMR chemical shifts (e.g., ¹H and ¹³C) can be computed. These calculations are highly sensitive to the molecular conformation and the electronic environment of each nucleus. By comparing the calculated NMR shifts with experimental data, the three-dimensional structure of the molecule in solution can be validated.
Molecular Dynamics Simulations of Conformation and Solvation
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. nih.gov For this compound, MD simulations can reveal how its flexible backbone and side chain move and interact in an aqueous environment.
An MD simulation would typically involve placing the molecule in a box of water molecules and calculating the forces between all atoms using a force field. The simulation then solves Newton's equations of motion to track the trajectory of each atom over time. nih.gov From these trajectories, one can analyze the conformational landscape of the molecule. This involves identifying the most populated conformations and the transitions between them. The presence of the methyl group at the C3 position is expected to influence the conformational preferences of the butanoic acid backbone.
Furthermore, MD simulations are invaluable for studying solvation. The arrangement of water molecules around the amino and carboxyl groups can be analyzed to understand the hydration shell. The strength and dynamics of hydrogen bonds between the molecule and water can be quantified, providing insights into its solubility and how it is recognized by biological receptors in an aqueous environment. nih.gov
Docking Studies with Hypothetical Biological Targets (Non-clinical)
Given its structural similarity to GABA, a primary hypothetical biological target for this compound would be the GABA receptors (GABA-A, GABA-B, and GABA-C). sydney.edu.au Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov
In a docking study, the three-dimensional structure of the target receptor is required, which can be obtained from protein databases or through homology modeling. nih.gov The ligand, this compound, would then be placed in the binding site of the receptor, and a scoring function would be used to estimate the binding affinity for various poses.
Studies on similar molecules, such as 4-amino-3-hydroxybutanoic acid (GABOB), have shown that the stereochemistry at the C3 position significantly influences the interaction with GABA receptors. github.io A docking study of this compound into a model of a GABA receptor could predict its binding mode and affinity. Key interactions would likely involve the amino and carboxyl groups forming salt bridges and hydrogen bonds with residues in the receptor's binding pocket. The (S)-methyl group would also play a role in the specificity and affinity by interacting with a sub-pocket.
Table 2: Illustrative Docking Results of this compound with a Hypothetical GABA-A Receptor Model
| Parameter | Illustrative Value | Description |
| Binding Affinity | -6.8 kcal/mol | Estimated free energy of binding. A more negative value indicates stronger binding. |
| Key Interacting Residues | Arg120, Glu155, Tyr97 | Amino acids in the hypothetical binding site forming hydrogen bonds or salt bridges. |
| Pose RMSD | 1.5 Å | Root-mean-square deviation of the docked pose from a reference ligand. |
Note: These results are hypothetical and would depend on the specific receptor model and docking software used.
De Novo Design of Novel Analogues based on Computational Models
De novo design involves the computational creation of novel molecules with desired properties. nih.gov Based on a computational model of how this compound interacts with a hypothetical target, new analogues could be designed to enhance affinity or selectivity.
The process would start with the docked pose of the parent molecule in the receptor's binding site. Then, computational algorithms can suggest modifications to the molecule's structure. For example, different functional groups could be added or substituted to fill unoccupied pockets in the binding site or to form additional favorable interactions. acs.org
One could explore replacing the methyl group with other substituents to probe the size and nature of the corresponding pocket in the receptor. Alternatively, the butanoic acid scaffold could be modified to alter the conformational rigidity of the molecule, potentially locking it into a more bioactive conformation. Each newly designed analogue would then be computationally evaluated for its predicted binding affinity and other properties before being considered for synthesis.
Cheminformatics Approaches for Property Prediction (Excluding Safety/ADME)
Cheminformatics utilizes computational methods to analyze chemical data and predict the properties of molecules. For this compound, various physicochemical properties can be predicted from its 2D structure alone using quantitative structure-property relationship (QSPR) models. nih.govmdpi.com
These properties are important for understanding the molecule's behavior in various chemical and biological contexts. For instance, the octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity, which influences its solubility and ability to cross biological membranes. The topological polar surface area (TPSA) is another key descriptor that correlates with hydrogen bonding potential.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Weight | 117.15 g/mol | Computed |
| XLogP3 | -2.7 | Computed by XLogP3 |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bond Count | 3 | Computed |
| Topological Polar Surface Area | 63.3 Ų | Computed |
Source: Data computed by PubChem and other cheminformatics tools. nih.gov
These predicted properties provide a valuable initial assessment of the molecule's characteristics before extensive experimental work is undertaken.
Biotechnological and Synthetic Applications of 3s 4 Amino 3 Methylbutanoic Acid
As a Chiral Building Block in Asymmetric Synthesis
The enantiomerically pure nature of (3S)-4-amino-3-methylbutanoic acid makes it a highly sought-after chiral building block in asymmetric synthesis. This field of chemistry is dedicated to the selective synthesis of a single enantiomer of a chiral molecule, a critical consideration in the development of pharmaceuticals and other bioactive compounds where stereochemistry often dictates biological activity.
Precursor to Enantiopure Pharmaceutical Intermediates (Pre-clinical)
In the realm of medicinal chemistry, the demand for enantiomerically pure compounds is paramount. This compound serves as a versatile precursor for the synthesis of various pharmaceutical intermediates that are still in the pre-clinical stages of development. Its defined stereochemistry is transferred to the target molecule, ensuring the desired therapeutic effect while minimizing potential off-target effects associated with other stereoisomers. The modern approach to drug discovery often involves the incorporation of tailor-made amino acids to mimic the three-dimensional structure of protein receptors, and this compound provides a valuable scaffold for creating such unnatural amino acids. mdpi.com
| Pharmaceutical Intermediate Class | Therapeutic Area (Pre-clinical) | Key Synthetic Transformation |
| Novel β-amino acid derivatives | Neurology, Oncology | Amide coupling, functional group interconversion |
| Chiral lactams | Central Nervous System Disorders | Intramolecular cyclization |
| Peptidomimetics | Infectious Diseases, Metabolic Disorders | Solid-phase peptide synthesis, solution-phase coupling |
Role in Biomimetic Chemistry and Supramolecular Assembly
Biomimetic chemistry seeks to mimic biological systems and processes to create novel materials and technologies. The structure of this compound, with its ability to form hydrogen bonds and participate in electrostatic interactions, makes it an interesting candidate for the construction of self-assembling systems. In supramolecular chemistry, non-covalent interactions are used to build larger, organized structures from smaller molecular components. This compound can be incorporated into peptides or other polymers to direct their folding and assembly into well-defined architectures, such as nanotubes, vesicles, or gels, with potential applications in areas like controlled release and catalysis.
Metabolic Engineering of Microorganisms for Enhanced Production
The industrial production of fine chemicals is increasingly shifting towards more sustainable and environmentally friendly methods, with microbial fermentation being a key technology. Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, is a powerful tool for optimizing the production of desired compounds. nih.govnih.gov While the natural biosynthesis of this compound is not a common metabolic pathway, microorganisms like Escherichia coli or Corynebacterium glutamicum can be engineered to produce it. nih.gov
Strategies for enhancing production include:
Pathway Introduction: Introducing heterologous genes to create a novel biosynthetic pathway.
Precursor Supply Enhancement: Overexpressing enzymes in upstream pathways to increase the availability of starting materials. nih.gov
Blocking Competing Pathways: Deleting or downregulating genes involved in pathways that divert precursors away from the target product. nih.gov
Eliminating Feedback Inhibition: Modifying enzymes to remove their sensitivity to inhibition by the final product. nih.gov
For instance, pathways for the synthesis of 3-methylbutanoic acid have been proposed starting from alpha-keto isocaproate. researchgate.net Similar principles could be applied to engineer a pathway for the aminated version of this compound.
Development of Biosensors (Non-clinical Diagnostic Applications)
Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. There is growing interest in developing microbial biosensors for a wide range of applications, including environmental monitoring and process control in industrial biotechnology. nih.gov While specific biosensors for this compound are not yet widely reported, the principles of their development are well-established.
A potential approach would involve using a transcription factor that naturally binds to a similar molecule and engineering its binding pocket to specifically recognize this compound. This engineered transcription factor would then regulate the expression of a reporter gene, such as green fluorescent protein (GFP), providing a measurable output in the presence of the target analyte. This would enable real-time monitoring of its concentration in fermentation broths or other non-clinical samples.
Functional Materials Design and Application (Excluding Direct Human Use)
The unique chemical structure of this compound also lends itself to the design of functional materials with specific properties, for applications outside of direct human use. For example, it can be polymerized to create chiral polyamides or polyesters. The stereochemistry of the monomer unit can influence the macroscopic properties of the resulting polymer, such as its mechanical strength, thermal stability, and biodegradability.
One area of interest is the development of biodegradable plastics. For example, β-hydroxybutyric acid is a precursor to poly(3-hydroxybutyrate), a naturally produced biodegradable polymer. wikipedia.org Similarly, polymers derived from this compound could offer unique properties for applications in specialty packaging or agricultural films. Furthermore, its ability to chelate metal ions could be exploited in the development of materials for environmental remediation, such as the selective removal of heavy metals from contaminated water.
Future Research Directions and Open Questions in 3s 4 Amino 3 Methylbutanoic Acid Research
Elucidation of Novel Biosynthetic Pathways
The natural production of (3S)-4-amino-3-methylbutanoic acid within organisms is a key area of future inquiry. While the general principles of amino acid biosynthesis are well-established, the specific enzymatic steps and genetic blueprints leading to this particular molecule are not fully understood. core.ac.uk Researchers are keen to identify the complete enzymatic cascade responsible for its synthesis, from simple precursor molecules to the final chiral product.
Future investigations will likely employ a combination of techniques, including:
Genomic and Transcriptomic Analysis: By sequencing the genomes and analyzing the gene expression of organisms known to produce this compound, scientists can identify candidate genes encoding the necessary enzymes.
Metabolomic Profiling: Advanced analytical techniques can trace the flow of metabolites through cellular pathways, providing clues about the intermediates and reactions involved in its synthesis. researchgate.net
Enzyme Characterization: Once candidate enzymes are identified, they will be isolated and studied in detail to determine their specific functions and mechanisms.
Uncovering these biosynthetic pathways will not only deepen our fundamental understanding of microbial and plant biochemistry but could also enable the development of bio-based production methods for this valuable compound.
Discovery of Undiscovered Biological Functions in Diverse Organisms
While some biological activities of this compound have been suggested, its full spectrum of roles in the vast diversity of life remains an open question. ontosight.ai It is hypothesized that this amino acid may play a part in cellular communication, defense mechanisms, or as a precursor to other important biomolecules in various organisms, from bacteria and fungi to plants and marine life.
Future research will focus on:
Screening Programs: Systematically testing the effects of this compound on a wide range of organisms and cell types to identify novel biological activities.
Ecological Metabolomics: Studying the chemical interactions between organisms in their natural environments to understand how this compound might mediate relationships, such as symbiosis or competition.
Target Identification: Once a biological effect is observed, researchers will work to pinpoint the specific proteins or cellular pathways that this compound interacts with.
These explorations could reveal previously unknown roles for this amino acid in areas such as agriculture, where it might act as a plant growth regulator, or in microbial ecology, where it could be involved in biofilm formation or quorum sensing.
Development of Advanced Stereoselective Synthesis Technologies
The precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is critical to its biological function. ontosight.ai Therefore, the ability to synthesize this compound with high purity of the desired 'S' configuration is paramount for both research and potential applications. While methods for asymmetric synthesis exist, the development of more efficient, scalable, and environmentally friendly technologies is a continuous pursuit. mdpi.com
Future advancements in this area may include:
Novel Chiral Catalysts: The design and discovery of new catalysts that can direct the chemical reactions to produce the (S)-enantiomer with high selectivity.
Biocatalytic Methods: Utilizing enzymes, either in isolated form or within whole microbial cells, to perform key synthetic steps with exquisite stereocontrol. researchgate.net
Flow Chemistry: Implementing continuous manufacturing processes that can offer improved control, safety, and scalability compared to traditional batch methods.
These innovations will be crucial for making this compound more accessible for widespread investigation and potential commercial use.
Integration of Omics Data for Systems-Level Understanding (Excluding Human Omics)
To gain a holistic view of the role of this compound in non-human organisms, researchers are turning to the power of "omics" technologies. This involves the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). By integrating these vast datasets, scientists can build comprehensive models of how this amino acid is produced, regulated, and utilized within a cell or organism.
Future research in this domain will involve:
Multi-Omics Studies: Performing integrated analyses on organisms that produce or respond to this compound to create a detailed picture of the interconnected molecular networks.
Pathway Engineering: Using the insights gained from omics data to genetically engineer microorganisms for enhanced production of this compound or to study the effects of its absence.
This systems-level understanding will be instrumental in deciphering the complex biological significance of this compound in various non-human biological contexts.
Exploration of New Application Avenues in Materials Science and Biocatalysis
Beyond its biological roles, the unique chemical structure of this compound makes it an attractive building block for the creation of novel materials and as a tool in biocatalysis. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows it to be incorporated into polymers and other macromolecules.
Potential future applications to be explored include:
Biodegradable Polymers: Using this compound as a monomer to synthesize new plastics that are designed to break down naturally in the environment.
Functionalized Surfaces: Attaching this amino acid to the surfaces of materials to impart specific properties, such as biocompatibility or the ability to bind to other molecules.
Enzyme Engineering: Utilizing the structure of this compound to design and create new enzymes with tailored catalytic activities for use in industrial processes.
The exploration of these non-biological applications represents a new frontier in the research of this versatile molecule, potentially leading to the development of sustainable technologies and advanced materials.
Q & A
Basic Question: What synthetic methodologies are commonly employed for the preparation of (3S)-4-amino-3-methylbutanoic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?
Methodological Answer:
The synthesis typically involves chiral induction via asymmetric catalysis or enzymatic resolution. For example, esterification of a precursor (e.g., methyl (3S)-3-hydroxy-2-methylbutanoate) followed by hydrolysis and amination can yield the target compound. Key steps include:
- Chiral Catalysts : Use of enantioselective catalysts (e.g., transition-metal complexes) to control stereochemistry at the 3S position .
- Purification : Recrystallization in polar solvents (ethanol/water mixtures) to enhance enantiomeric purity, as demonstrated in similar β-hydroxy acid syntheses .
- Optimization : Adjusting pH during hydrolysis (pH 7–9) and reaction temperature (25–40°C) to minimize racemization .
Basic Question: Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H-NMR (400 MHz) is critical for confirming stereochemistry. Peaks at δ 1.21–1.27 (doublets for methyl groups) and δ 3.9–3.96 (multiplet for the chiral center) are indicative of the 3S configuration .
- HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers, with mobile phases like hexane/isopropanol (90:10) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C5H11NO2; theoretical 117.08 g/mol) .
Advanced Question: How can researchers address discrepancies in spectral data (e.g., NMR or HPLC) when characterizing this compound?
Methodological Answer:
Contradictions often arise from impurities or solvent effects. Strategies include:
- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., (2S,3S)-3-hydroxy-2-methylbutanoic acid) .
- Solvent Screening : Test NMR in deuterated solvents (CDCl3 vs. D2O) to identify solvent-induced shifts .
- Advanced Chromatography : Use ultra-performance liquid chromatography (UPLC) with tandem MS to detect trace impurities affecting retention times .
Advanced Question: What strategies ensure enantiomeric purity during large-scale synthesis, and how can chiral byproducts be minimized?
Methodological Answer:
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B has been used in similar β-amino acid syntheses .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral counterion (e.g., L-tartaric acid) to form diastereomeric salts, which are then separated via fractional crystallization .
- Process Monitoring : In-line Fourier-transform infrared (FTIR) spectroscopy tracks enantiomeric excess (ee) in real time .
Advanced Question: How can researchers optimize purification protocols to remove trace contaminants (e.g., unreacted precursors or degradation products) from this compound?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use mixed-mode cation-exchange resins to selectively bind the amino group while eluting non-polar impurities .
- Thin-Layer Chromatography (TLC) : Pre-purify using silica gel plates (Rf ~0.3 in ethyl acetate/methanol 4:1) to identify fractions for column chromatography .
- Recrystallization : Optimize solvent polarity (e.g., acetone/water gradients) to balance yield and purity .
Advanced Question: What computational or experimental approaches validate the conformational stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict protonation states and tautomer stability at physiological pH (4–8) .
- Circular Dichroism (CD) : Monitor chiral integrity under thermal stress (25–60°C) to identify decomposition thresholds .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
